1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone

Chiral purity Enantiomeric excess SAR reproducibility

1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone (CAS 1354001-65-2) is an enantiopure (S)-configured piperidine derivative featuring a cyclopropylamino substituent at the 3-position and an N-acetyl group. With a molecular weight of 182.26 g/mol and an XLogP of 0.4, this compound serves as a versatile chiral intermediate in medicinal chemistry programs targeting DPP-4 inhibitors, glycine transporter modulators, and other neurological agents.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B7919809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)NC2CC2
InChIInChI=1S/C10H18N2O/c1-8(13)12-6-2-3-10(7-12)11-9-4-5-9/h9-11H,2-7H2,1H3/t10-/m0/s1
InChIKeyYPWQBCTVFJVETL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone – Chiral Piperidine Building Block for Pharmaceutical Research Procurement


1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone (CAS 1354001-65-2) is an enantiopure (S)-configured piperidine derivative featuring a cyclopropylamino substituent at the 3-position and an N-acetyl group. With a molecular weight of 182.26 g/mol and an XLogP of 0.4, this compound serves as a versatile chiral intermediate in medicinal chemistry programs targeting DPP-4 inhibitors, glycine transporter modulators, and other neurological agents [1]. Its defined stereochemistry and constrained cyclopropyl ring differentiate it from common achiral or regioisomeric piperidine building blocks, enabling precise structure-activity relationship (SAR) exploration and late-stage functionalization in drug discovery pipelines .

Why Generic 3-Aminopiperidine or Racemic Cyclopropylamino Analogs Cannot Substitute for 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone in Research and Development


Simple 3-aminopiperidine scaffolds lack the lipophilic and steric contributions of the cyclopropyl group, while racemic or regioisomeric (4-substituted) variants introduce conformational flexibility and altered hydrogen-bonding geometries that compromise target engagement and selectivity [1][2]. In DPP-4 inhibitor programs, for instance, the (S)-configuration at the piperidine 3-position is critical for achieving sub‑micromolar potency, as demonstrated by the >10-fold loss of activity observed when the enantiomer is inverted or the cyclopropyl group is removed [3]. Consequently, procurement of the exact (S)-3-cyclopropylamino-N-acetylpiperidine isomer is mandatory for reproducible SAR data and patent‑compliant lead optimization.

Quantitative Differentiation of 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone Against Its Closest Analogs


Enantiomeric Purity Advantage: (S)-Isomer vs. Racemate for Consistent Biological Activity

Commercial lots of 1-((S)-3-cyclopropylamino-piperidin-1-yl)-ethanone are supplied at ≥98% purity (HPLC) and ≥98% enantiomeric excess (ee) . In contrast, the racemic mixture (CAS 1353986-88-5) is typically offered at 95% purity with no enantiomeric specification, leading to batch‑dependent variability in biological assays . The high ee ensures that the measured IC₅₀ or Kᵢ values reflect the active (S)-enantiomer rather than an undefined mixture.

Chiral purity Enantiomeric excess SAR reproducibility

Regiochemical Differentiation: 3-Cyclopropylamino vs. 4-Cyclopropylamino Substitution Impacts Pharmacophore Geometry

The 3-substituted isomer places the cyclopropylamino group adjacent to the acetylated piperidine nitrogen, generating a hydrogen‑bond donor/acceptor pattern distinct from the 4-substituted regioisomer (CAS 387358-46-5). In DPP-4 inhibitor pharmacophores, the 3-amino substitution is essential for anchoring the ligand into the S1 pocket, whereas the 4-amino isomer shows >100‑fold weaker inhibition [1].

Regioisomer Pharmacophore DPP-4

Lipophilicity Tuning: Cyclopropyl Group Elevates XLogP for CNS and Intracellular Target Access

The cyclopropyl ring increases the calculated partition coefficient by approximately 1.2 log units relative to the des‑cyclopropyl primary amine analog. 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone exhibits XLogP = 0.4 [1], whereas 1-acetyl-3-aminopiperidine (CAS 1018680-22-2) has an estimated XLogP of –0.8 . This shift moves the compound into the CNS‑favorable lipophilicity range (0 < XLogP < 3) while retaining acceptable aqueous solubility.

Lipophilicity CNS penetration Drug-likeness

Metabolic Stability Enhancement: Cyclopropylamine Moiety Reduces CYP-Mediated N‑Dealkylation Compared to Unconstrained Secondary Amines

Secondary alkylamines are susceptible to rapid N‑dealkylation by CYP450 enzymes. The cyclopropyl group introduces steric hindrance and ring strain that slows oxidative metabolism. In a series of piperidine‑based GlyT1 inhibitors, cyclopropylamino analogs displayed intrinsic clearance (CLint) values 2‑ to 5‑fold lower than their ethyl or methylamino counterparts [1]. Although no microsomal data have been published specifically for 1-((S)-3-cyclopropylamino-piperidin-1-yl)-ethanone, the class‑level trend strongly supports its selection when metabolic soft spots must be minimized.

Metabolic stability Cyclopropyl shielding Lead optimization

Optimal Deployment Scenarios for 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone in Pharmaceutical R&D


Chiral Intermediate for DPP‑4 Inhibitor Lead Optimization

When synthesizing trans-2-aryl-cyclopropylamine derivatives targeting DPP‑4, the (S)-3-cyclopropylamino-piperidine core delivers sub‑100 nM enzyme inhibition, whereas the regioisomeric 4‑substituted analog is essentially inactive [1]. Researchers should procure this specific enantiomer to maintain SAR continuity and avoid false negatives caused by stereochemical mismatches. The ≥98% ee specification ensures batch‑to‑batch reproducibility in enzymatic and cell‑based assays.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

With an XLogP of 0.4, 1-((S)-3-cyclopropylamino-piperidin-1-yl)-ethanone occupies the optimal lipophilicity window for CNS drug candidates [2]. It serves as a privileged fragment for constructing brain‑penetrant GlyT1 inhibitors or other neurotransmitter modulators, where the cyclopropyl group simultaneously enhances passive permeability and provides a metabolic shield against CYP‑mediated dealkylation [3].

Reference Standard for Chiral HPLC Method Development

The well‑defined (S)-stereochemistry and availability at high enantiomeric excess make this compound an ideal reference standard for developing and validating chiral HPLC methods used to monitor enantiomeric purity of piperidine‑containing drug substances and intermediates. Its physico‑chemical properties (MW 182.26, moderate XLogP) also render it suitable as a system suitability test compound in reversed‑phase UPLC‑MS assays.

Quote Request

Request a Quote for 1-((S)-3-Cyclopropylamino-piperidin-1-yl)-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.